11(S)-HETE

Descripción general

Descripción

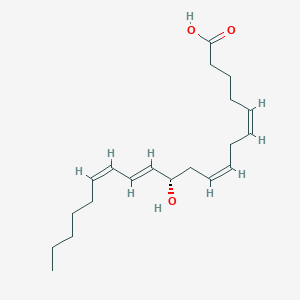

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group, making it a subject of interest in organic chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone and the introduction of double bonds and functional groups. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-carbon bonds, followed by selective hydrogenation and hydroxylation steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Análisis De Reacciones Químicas

Cytochrome P450 (CYP)-Mediated Hydroxylation

11(S)-HETE is synthesized via CYP enzymes, particularly CYP1B1 and CYP4A isoforms, which catalyze bis-allylic hydroxylation at the C11 position of AA. This reaction involves:

- Abstraction of a hydrogen atom from the bis-allylic C10 position

- Oxygen insertion to form 11(S)-hydroperoxyeicosatetraenoic acid (11(S)-HpETE)

- Peroxidase-mediated reduction to this compound

Key Features:

- CYP-mediated reactions typically produce a mixture of R and S enantiomers, but this compound dominates in human plasma due to stereoselective processes .

- CYP1B1 shows allosteric activation by this compound, increasing its catalytic activity by 2.5-fold .

Reduction of Hydroperoxide Precursors

11(S)-HpETE, generated via lipid peroxidation or enzymatic pathways, is reduced to this compound by glutathione peroxidases or thioredoxin systems:

This reaction is critical for mitigating oxidative stress in cellular environments .

Non-Enzymatic Oxidation (Lipid Peroxidation)

This compound is formed during free radical-mediated lipid peroxidation of AA in membranes:

- Initiation: ROS (e.g., - OH) abstract hydrogen from AA, forming a carbon-centered radical.

- Propagation: Oxygen addition generates 11(S)-HpETE, which decomposes to this compound.

Characteristics:

- Non-enzymatic oxidation produces racemic mixtures, but this compound predominates in vivo due to selective stabilization or enzymatic "editing" .

Oxidation to 11-Oxo-ETE

This compound is dehydrogenated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE, a potent inflammatory mediator:

This reaction requires NAD as a cofactor and occurs in tissues with high 15-PGDH expression (e.g., liver, lung) .

Esterification and Hydrolysis

- Esterification: this compound is incorporated into phospholipids via acyltransferases, forming this compound-phosphatidylcholine (PC).

- Hydrolysis: Phospholipase A (PLA) releases free this compound from membrane-bound esters during inflammatory responses .

Pentafluorobenzyl (PFB) Derivatization

For mass spectrometry (MS) analysis, this compound undergoes derivatization with PFB-bromide to enhance sensitivity:

Conditions:

Comparative Reactivity of 11(S)- vs. 11(R)-HETE

Stability and Degradation

Aplicaciones Científicas De Investigación

Immunological Applications

Allergic Responses:

11(S)-HETE has been implicated in allergic responses, particularly in the context of allergic rhinitis. Research indicates that serum levels of this compound decrease in patients undergoing double-mite subcutaneous immunotherapy (DM-SCIT) for allergic rhinitis. This reduction correlates with clinical improvements in allergy symptoms, suggesting that this compound may serve as a biomarker for treatment efficacy in allergic conditions .

Inflammation Modulation:

The compound also plays a role in modulating inflammatory responses. It has been shown to influence the activity of immune cells, thereby affecting the secretion of pro-inflammatory cytokines. This modulation is crucial in understanding the mechanisms underlying chronic inflammatory diseases and autoimmunity .

Cardiovascular Applications

Vascular Function:

this compound is involved in cardiovascular health, particularly through its effects on vascular smooth muscle cells (VSMCs). Studies demonstrate that both enantiomers of 11-HETE (including this compound) can induce cellular hypertrophy in VSMCs, which is a key process in the development of hypertension and atherosclerosis .

CYP1B1 Activity:

The compound's synthesis via CYP1B1 links it to cardiovascular disease mechanisms. Increased CYP1B1 activity has been associated with elevated levels of this compound, suggesting its potential role as a therapeutic target for managing cardiovascular conditions .

Cancer Research

Tumor Microenvironment:

In cancer biology, this compound has been studied for its role in the tumor microenvironment. It can influence tumor cell proliferation and apoptosis, making it a potential target for cancer therapies. The modulation of lipid signaling pathways involving this compound may provide new avenues for cancer treatment strategies .

Angiogenesis:

Research indicates that this compound may promote angiogenesis, which is crucial for tumor growth and metastasis. Understanding its role in angiogenic processes could lead to novel therapeutic interventions aimed at inhibiting tumor vascularization .

Analytical Techniques for Study

To study the applications of this compound effectively, various analytical techniques have been employed:

- Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the precise quantification of this compound and its enantiomers in biological samples. It offers high sensitivity and specificity, enabling researchers to detect low concentrations of these compounds in complex matrices such as plasma and tissue samples .

- High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques enhance the detection capabilities of HETEs, allowing for detailed lipidomic studies that elucidate their biological roles and interactions within various physiological contexts .

Case Study 1: Allergic Rhinitis Treatment

A study involving patients undergoing DM-SCIT showed significant reductions in serum levels of this compound over one year. The correlation between decreased levels and symptom relief highlights the potential of using this compound as a biomarker for monitoring therapeutic effectiveness in allergic conditions.

Case Study 2: Cardiovascular Health

In an experimental model studying hypertension, increased levels of this compound were linked to vascular remodeling processes. The findings suggest that targeting CYP1B1 could modulate this compound levels, offering a therapeutic strategy to combat hypertension-related vascular changes.

Mecanismo De Acción

The mechanism of action of (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl group and double bonds allow it to participate in various biochemical reactions, potentially affecting cellular signaling pathways and enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

Arachidonic Acid: A polyunsaturated fatty acid with a similar carbon backbone but different functional groups.

Eicosapentaenoic Acid: Another polyunsaturated fatty acid with a similar structure but different double bond positions.

Uniqueness

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid derived from arachidonic acid (AA) through the action of various enzymes, primarily cytochrome P450 (CYP) and cyclooxygenases (COX). This compound has garnered attention due to its significant biological activities, including roles in cellular hypertrophy, inflammation, and cancer progression. This article reviews the biological activity of this compound, synthesizing findings from recent studies and case reports.

Biosynthesis of this compound

This compound is predominantly formed via:

- Cyclooxygenase Pathway : COX-1 and COX-2 convert AA to 11-HpETE, which is then further reduced to this compound.

- Cytochrome P450 Pathway : CYP enzymes, particularly CYP1B1, catalyze the formation of this compound from AA. This pathway is critical in various tissues and has implications in cardiovascular health and disease.

Cellular Hypertrophy

Recent studies have demonstrated that both enantiomers of 11-HETE induce cellular hypertrophy in cardiomyocytes. A study using RL-14 human cardiomyocyte cells revealed that:

- Treatment with 20 µM of (R) or (S) 11-HETE for 24 hours resulted in significant increases in cell size and hypertrophic markers .

- (S)-11-HETE exhibited a more pronounced effect on the upregulation of CYP1B1 , suggesting an enantioselective mechanism of action .

| Enantiomer | Effect on Cell Size | CYP1B1 mRNA Level | CYP1B1 Protein Level | Catalytic Activity |

|---|---|---|---|---|

| (R)-11-HETE | Moderate | Increased | Increased | No significant change |

| (S)-11-HETE | Significant | Markedly increased | Markedly increased | Increased |

Inflammatory Responses

This compound plays a role in mediating inflammatory responses. It has been implicated in:

- Eosinophilic Esophagitis (EoE) : Elevated levels of 15(S)-HETE, another hydroxyeicosatetraenoic acid, have been associated with EoE, indicating a potential role for HETEs in eosinophil recruitment and degranulation .

- Asthma : Similar pathways involving HETEs may contribute to asthma pathogenesis through Th2-mediated inflammation .

The biological effects of this compound are mediated through several signaling pathways:

- CYP Enzyme Activation : The compound enhances the expression and activity of various CYP enzymes, notably CYP1B1, which is linked to cardiovascular diseases.

- Cell Signaling Pathways : It activates pathways such as ERK1/2 and PI3K, which are crucial for cell proliferation and survival .

Case Studies

A notable case study involved the assessment of this compound's impact on human cardiomyocytes. Researchers found that:

Propiedades

IUPAC Name |

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZRCCHPLVMMJE-YZGNWCGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.